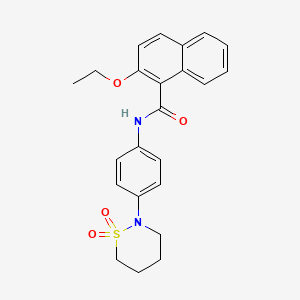

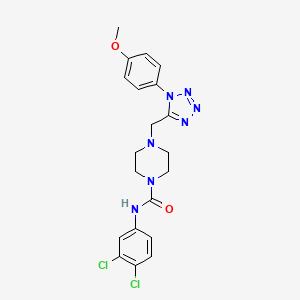

![molecular formula C19H11Cl3O2 B2395356 (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 338777-15-4](/img/structure/B2395356.png)

(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one, also known as E-CP-DPF, is a chemical compound that has been widely studied due to its unique properties and potential applications. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its structure. It has two chlorine atoms, two phenyl groups, and one furan ring. Its molecular weight is 376.25 g/mol. E-CP-DPF was first synthesized in the laboratory in 2001 and has since been studied for its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Since its synthesis, (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules such as prostaglandins, which play a role in a variety of diseases such as arthritis. In addition, (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has also been studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the replication of cancer cells.

Mechanism of Action

The mechanism by which (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one inhibits the enzyme COX-2 is not yet fully understood. However, it is believed to involve the binding of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one to the active site of the enzyme. This binding is thought to inhibit the enzyme’s activity, thus decreasing the production of pro-inflammatory molecules. The mechanism by which (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one inhibits the enzyme telomerase is also not yet fully understood. However, it is believed to involve the binding of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one to the active site of the enzyme. This binding is thought to inhibit the enzyme’s activity, thus preventing the replication of cancer cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one have not yet been fully studied. However, it is known to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to have an inhibitory effect on the enzyme telomerase, which is involved in the replication of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one for laboratory experiments include its high potency and selectivity. It has been found to be a potent inhibitor of both the enzyme cyclooxygenase-2 (COX-2) and the enzyme telomerase. In addition, its selectivity means that it can be used to target specific enzymes without affecting other enzymes. However, there are some limitations to using (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one for laboratory experiments. For example, it is a relatively new compound and its effects on other biochemical pathways are not yet fully understood.

Future Directions

There are a number of potential future directions for research on (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one. These include further studies to better understand its mechanism of action and its effects on other biochemical pathways. In addition, further research could also be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry. Finally, research could also be conducted to explore its potential applications in other fields such as agriculture and food science.

Synthesis Methods

The synthesis of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one consists of two steps. The first step involves the reaction of 4-chlorophenol and 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one and its isomer, Z-CP-DPF. The second step involves the use of a palladium-catalyzed Heck reaction to selectively produce (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst such as Pd(OAc)2.

properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBMQQPBXRXGPF-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

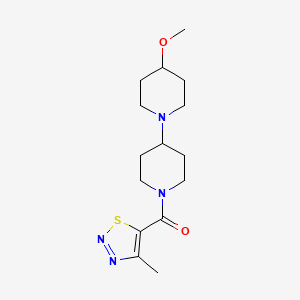

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)

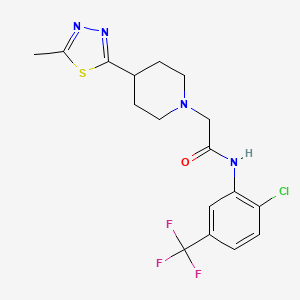

![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)

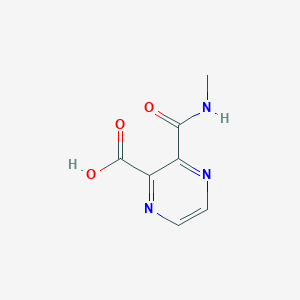

![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)